N-(3,4-Dichloro-2-fluorophenyl)acetamide
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Overview
Description
N-(3,4-Dichloro-2-fluorophenyl)acetamide: is an organic compound with the molecular formula C8H6Cl2FNO and a molecular weight of 222.04 g/mol . This compound is characterized by the presence of dichloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3,4-Dichloro-2-fluorophenyl)acetamide typically involves the acylation of 3,4-dichloro-2-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: : Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: : N-(3,4-Dichloro-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: : N-(3,4-Dichloro-2-fluorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology and Medicine: : In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(3,4-Dichloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of dichloro and fluoro substituents can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)acetamide
- N-(2-Fluorophenyl)acetamide
- N-(3,4-Dichloro-2-methylphenyl)acetamide
Comparison: : N-(3,4-Dichloro-2-fluorophenyl)acetamide is unique due to the presence of both dichloro and fluoro substituents on the phenyl ring.
Properties
Molecular Formula |
C8H6Cl2FNO |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
N-(3,4-dichloro-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2FNO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13) |
InChI Key |
MZBHCUFQQZPFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)Cl)Cl)F |
Origin of Product |
United States |
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